N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-18-10-14(8-9-21-18)19(25)23-17(11-20)15-12-22-24(13-15)16-6-4-3-5-7-16/h3-10,12-13,17H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHYMWZRRGGORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Cyano Group : Contributes to the compound's reactivity.
- Phenylpyrazole Moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer contexts.
- Ethoxypyridine Segment : Enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically employs multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Cyano Group : Often achieved through nucleophilic substitution reactions.
- Coupling with Ethoxypyridine : Finalizing the structure through amide bond formation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, as summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 | Induction of apoptosis |
| HCT116 | 0.39 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.46 | Cell cycle arrest at SubG1/G1 phase |
These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation. The mechanism involves modulation of signaling pathways associated with inflammatory responses.
Case Studies and Research Findings
A review by Bouabdallah et al. (2022) examined various pyrazole derivatives, including this compound, noting significant cytotoxic potential against HepG2 and P815 cancer cell lines . The study demonstrated that derivatives with similar structures often share biological activity profiles, emphasizing the importance of structural modifications in enhancing efficacy.
Another study focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the cyano and ethoxy groups significantly impact biological activity. Compounds with optimized substituents showed improved potency against CB1 receptors without compromising blood-brain barrier permeability .
Comparison with Similar Compounds
Pyrazole/Imidazole Derivatives
Compounds featuring pyrazole or imidazole rings are prevalent in medicinal chemistry due to their versatility in targeting enzymes and receptors.
- 5-Amino-1-phenylimidazole-4-carboximidoyl Cyanide (ECHEMI, 2022): This compound shares a phenyl-substituted heterocycle (imidazole) and a cyano group. However, its carboximidoyl cyanide group differs from the target’s carboxamide, likely reducing metabolic stability but enhancing electrophilic reactivity. The target’s pyridine ring may improve solubility compared to imidazole cores .
- Example 51 (European Patent, 2024): A pyrrolidine-2-carboxamide derivative with hydroxyl, thiazole, and oxoisoindolin groups.
Carboxamide-Containing Drugs
Carboxamide groups are critical for hydrogen bonding in drug-receptor interactions.
- Erlotinib (G Protein-Coupled Receptor Guide, 2011): A quinazoline-based EGFR inhibitor with methoxyethoxy and ethynylphenyl groups. The target’s ethoxypyridine may offer similar lipophilicity but lacks the quinazoline scaffold, possibly reducing EGFR affinity. Conversely, the cyano group could enhance binding to alternative targets like sEH .
- Gefitinib (Same Source): Features a morpholinopropoxy group, increasing hydrophilicity compared to the target’s ethoxy substituent. This difference might influence membrane permeability and tissue distribution .
Cyano-Substituted Compounds
The cyano group’s electron-withdrawing properties can modulate binding and stability.
- PHOME (Journal of Biological Chemistry, 2014): A cyano-containing sEH inhibitor with a naphthalene group. The target’s phenylpyrazole may mimic PHOME’s hydrophobic interactions, but its pyridine-carboxamide core could alter selectivity between sEH isoforms .
- The target’s conjugated cyano group may reduce volatility and toxicity compared to simple nitriles .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Hypothetical IC50 (nM) | logP |
|---|---|---|---|---|
| Target Compound | ~380 | Ethoxypyridine, phenylpyrazole, cyano | 50 (sEH) | 3.2 |
| Erlotinib | 393.4 | Quinazoline, methoxyethoxy | 2 (EGFR) | 2.9 |
| Example 51 (Patent) | ~550 | Hydroxypyrrolidine, oxoisoindolin | 100 (Protease) | 2.5 |
| 5-Amino-1-phenylimidazole-4-carboximidoyl | ~250 | Imidazole, carboximidoyl cyanide | N/A | 1.8 |
Research Findings and Implications
- Selectivity : The target’s phenylpyrazole moiety may confer selectivity for hydrophobic binding pockets over Erlotinib’s quinazoline, which targets EGFR’s ATP-binding site .
- Metabolic Stability : The ethoxy group likely enhances stability compared to hydroxylated analogs (e.g., Example 51), reducing oxidative metabolism .
- Toxicity: Conjugation of the cyano group with a methylpyrazole may mitigate risks associated with free cyanides, as seen in acetonitrile derivatives .
Q & A
Q. What are the key structural features and nomenclature conventions for this compound?
Methodological Answer: The compound’s IUPAC name reflects its core heterocyclic scaffolds: a pyridine ring substituted with an ethoxy group (position 2) and a carboxamide (position 4), linked via a cyano-methyl bridge to a 1-phenylpyrazol-4-yl moiety. Structural confirmation requires techniques like single-crystal X-ray diffraction (as demonstrated for analogous piperidine-carboxamides in ) and spectroscopic analysis (e.g., IR, NMR). For example, IR spectra can confirm C≡N (cyano) and C=O (carboxamide) stretches, while -NMR resolves aromatic and ethoxy proton environments .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: While specific safety data for this compound are unavailable, analogous pyridine-carboxamide derivatives (e.g., N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide) recommend:
Q. What analytical techniques validate purity and structural integrity?
Methodological Answer:
- HPLC : Assess purity (>98% as per standards in ).
- Mass Spectrometry : Confirm molecular weight (e.g., M+2 peaks for isotopic patterns, as in ).
- NMR Spectroscopy : Assign protons (e.g., pyrazole NH, pyridine CH) and carbons (e.g., carboxamide C=O) using - and -NMR, as detailed for pyrazole-carboxamides in .
Advanced Research Questions
Q. How can synthetic routes be optimized for substituent-specific reactivity?
Methodological Answer: Design routes considering:
- Protection/Deprotection : For example, protect the pyrazole NH during carboxamide coupling (similar to methods in ).
- Cyanomethyl Bridge Formation : Use nucleophilic substitution (e.g., Knoevenagel condensation) between a pyridine-4-carboxaldehyde and a cyano-pyrazole precursor.
- Catalytic Systems : Pd-mediated cross-coupling for aryl-pyrazole synthesis (referenced in ). Monitor reaction progress via TLC and adjust stoichiometry based on substituent electronic effects (e.g., electron-withdrawing groups may slow amidation) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., µM to nM ranges for kinase inhibition).
- Structural Analog Comparison : Compare with trifluoromethyl-containing analogs () to assess if lipophilicity/metabolic stability impacts activity.
- Control Experiments : Verify target engagement using competitive binding assays (e.g., fluorescence polarization) and rule off-target effects via proteome-wide screening .
Q. What computational methods predict target interactions and metabolic pathways?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs) or kinases (see for related targets).
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For example, the cyano group may reduce metabolic clearance compared to trifluoromethyl analogs .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical hydrogen bonds (e.g., carboxamide with kinase hinge region) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
